3-Ethyl-6-iodoquinazolin-4(3H)-one
Description
3-Ethyl-6-iodoquinazolin-4(3H)-one is a quinazolinone derivative characterized by an ethyl group at the N3 position and an iodine atom at the C6 position of the quinazolinone core. Quinazolinones are nitrogen-containing heterocycles with diverse pharmacological applications, including antimicrobial, analgesic, and anti-inflammatory activities.
Properties
IUPAC Name |
3-ethyl-6-iodoquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQBVLJKDNFGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki–Miyaura Cross-Coupling Based Synthesis
A modern and efficient method for synthesizing 3-ethyl-6-iodoquinazolin-4(3H)-one derivatives involves the Suzuki–Miyaura cross-coupling reaction starting from 6-iodoquinazolin-4(3H)-one intermediates.
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- The 6-iodoquinazolin-4(3H)-one (or closely related analogs) is coupled with boronic acids or esters under palladium catalysis.
- Typical catalysts include Pd(PPh3)4.
- Solvents such as ethylene glycol dimethyl ether (glyme) are preferred.
- Base like sodium carbonate (Na2CO3) is used to facilitate the reaction.
- Microwave irradiation can be employed to accelerate the reaction and improve yields.
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- High yields (up to 95%) can be achieved in short reaction times (20 minutes under microwave conditions).
- The method allows for the introduction of various aryl groups at the 6-position, enabling structural diversification.
- Microwave-assisted protocols reduce reaction times compared to conventional heating (which may require 10 hours at 80 °C).
| Entry | Solvent | Catalyst (mol%) | Base | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Ethylene glycol dimethyl ether | Pd(PPh3)4 (10) | Na2CO3 (1.1 eq) | Microwave, ~120 °C | 20 min | 95 |
| 2 | Toluene | Pd(PPh3)4 (10) | Na2CO3 (1.1 eq) | 80 °C (conventional) | 10 h | 90 |
This method was reported in the synthesis of 6-arylquinazolin-4(3H)-ones and can be adapted for this compound derivatives by appropriate choice of starting materials.
Chlorination and Subsequent Nucleophilic Substitution
In some synthetic schemes, 6-iodoquinazolin-4(3H)-one derivatives are prepared via initial chlorination followed by nucleophilic substitution:
- Step 1: Chlorination of 6-iodoquinazolin-4(3H)-one using phosphorus oxychloride (POCl3) in the presence of a base such as DIPEA to form a reactive intermediate.
- Step 2: Nucleophilic substitution with primary or secondary amines to introduce desired substituents at the 4-position.
- Step 3: Further functionalization via Suzuki–Miyaura cross-coupling to introduce aryl groups at the 6-position.
This multistep approach allows for structural diversification and functionalization, although it is more complex and time-consuming than direct cross-coupling methods.
Alternative Synthetic Routes and Challenges
- Attempts to replace ester side chains with cycloalkanes in quinazoline derivatives have encountered difficulties, requiring alternative synthetic pathways involving intermediate coupling steps.
- The choice of substituents at the 4- and 6-positions significantly affects the biological activity and synthetic feasibility.
- Optimization of reaction conditions (temperature, solvent, catalyst loading) is critical for maximizing yield and purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Direct Iodination | Iodine reagents (I2, ICl), acid/base, mild heat | Simple, direct | Regioselectivity issues, side products | Moderate (variable) |
| Suzuki–Miyaura Cross-Coupling | Pd(PPh3)4 catalyst, boronic acids, Na2CO3, glyme, microwave | High yield, rapid, versatile | Requires Pd catalyst, boronic acid availability | Up to 95 |
| Chlorination + Nucleophilic Substitution | POCl3, DIPEA, amines, Suzuki coupling | Allows functional group diversity | Multi-step, longer synthesis time | Moderate to high |
| Alternative routes (e.g., ester to cycloalkane substitution) | Various intermediates, coupling reactions | Potential for novel derivatives | Synthetic challenges, lower yields | Variable |
Research Findings and Notes
- Microwave-assisted Suzuki coupling significantly reduces reaction time and improves yield compared to conventional heating.
- The 6-iodoquinazolin-4(3H)-one scaffold is a versatile intermediate for synthesizing various biologically active compounds, including anticancer agents.
- Careful control of reaction parameters and catalyst loading is essential to avoid dehalogenation or side reactions.
- The choice of solvent impacts the reaction efficiency, with ethylene glycol dimethyl ether showing superior performance in Suzuki couplings involving quinazolinone derivatives.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The iodine substituent at position C6 facilitates palladium-catalyzed cross-coupling with aryl boronic acids. This reaction is critical for introducing aromatic diversity into the quinazolinone scaffold.
Key Reaction Conditions
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Catalyst : Pd(PPh₃)₄ (10 mol%)
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Base : Na₂CO₃ (1.1 equiv)
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Solvent : Ethylene glycol dimethyl ether
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Method : Microwave irradiation (20 min) or conventional heating (80°C, 10 h)
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Yield : 90–95% under microwave vs. 85–90% under conventional heating .
Example Reaction
Optimized Solvent Performance
| Solvent | Yield (%) | Reaction Time |
|---|---|---|
| Ethylene glycol dimethyl ether | 95 | 20 min |
| Toluene | 90 | 10 h |
| DMF | 65 | 20 min |
Data adapted from for analogous 6-iodoquinazolinones.
Aromatization and Chlorination
The quinazolinone core undergoes chlorination at position C4 under phosphorus oxychloride (POCl₃) treatment, enabling further functionalization.
Procedure
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Reagents : POCl₃ (excess), triethylamine (base)
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Conditions : Reflux for 6 h
Application
The 4-chloro derivative serves as an intermediate for nucleophilic substitutions (e.g., with amines or alcohols) to introduce diverse substituents at C4.
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring allows iodine displacement via nucleophilic attack, particularly with oxygen- or nitrogen-based nucleophiles.
Example : Reaction with sodium methoxide:
Key Factors
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Solvent : Polar aprotic solvents (e.g., DMSO, DMF)
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Temperature : 80–100°C
Electrochemical Functionalization
Electrochemical methods enable oxidative coupling or reduction processes. For example:
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Oxidative Dehydrogenation : Converts dihydroquinazolinones to aromatic quinazolinones under air .
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Reductive Iodine Removal : Catalytic hydrogenation (H₂/Pd-C) replaces iodine with hydrogen .
Heterocycle Fusion and Condensation
The 6-iodo group participates in cyclization reactions to form fused heterocycles.
Example : Reaction with 2-aminobenzamide derivatives yields polycyclic systems (e.g., pyrido[2,3-d]pyrimidines) .
Conditions :
Stability and Side Reactions
-
Hydrolysis : The 4(3H)-one moiety is susceptible to base-mediated hydrolysis, forming 4-hydroxy derivatives .
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Iodine Redistribution : Prolonged heating in polar solvents may lead to iodine migration or elimination .
Comparative Reaction Efficiency
| Reaction Type | Typical Yield (%) | Key Advantage |
|---|---|---|
| Suzuki coupling | 90–95 | Rapid, high regioselectivity |
| Chlorination | 85–90 | Versatile intermediate |
| Nucleophilic substitution | 70–80 | Broad nucleophile compatibility |
Scientific Research Applications
3-Ethyl-6-iodoquinazolin-4(3H)-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with anticancer, antimicrobial, or anti-inflammatory properties.
Biological Studies: Investigation of its biological activity and mechanism of action in cellular and molecular studies.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-iodoquinazolin-4(3H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit structure-dependent biological activities. Below is a comparative analysis of 3-Ethyl-6-iodoquinazolin-4(3H)-one with structurally related compounds:
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
| Compound Name | Substituents (Positions) | Key Biological Activities | Activity Insights | Reference |
|---|---|---|---|---|
| This compound | N3: Ethyl; C6: Iodo | Under investigation | Expected enhanced lipophilicity and halogen-mediated bioactivity. | [5, 6] |
| 3-(4-Chlorophenyl)-6-iodoquinazolin-4(3H)-one | N3: 4-Chlorophenyl; C6: Iodo; C2: Mercapto | Broad-spectrum antimicrobial | The 4-chlorophenyl and iodo groups synergize for microbial inhibition. | [5, 8] |
| 6-Iodo-2-phenylquinazolin-4(3H)-one | C2: Phenyl; C6: Iodo | Moderate antimicrobial | Phenyl at C2 improves aromatic interactions but less potent than standards. | [6] |
| 2-Methylquinazolin-4(3H)-one | C2: Methyl | Analgesic (lower activity) | Simpler structure with reduced steric effects. | [1] |
| 2-Phenylquinazolin-4(3H)-one | C2: Phenyl | High analgesic | Phenyl enhances binding affinity to target receptors. | [1] |
Key Findings :
Substituent Effects on Bioactivity: N3 Position: The ethyl group in this compound may offer a balance between lipophilicity and steric bulk compared to bulkier groups like 4-chlorophenyl (). This could influence pharmacokinetic properties such as absorption and metabolism . C2 Position: Derivatives with sulfur-containing groups (e.g., mercapto or thiadiazolylmethylsulfanyl) at C2 exhibit broad antimicrobial spectra, as seen in compounds 203 and 205 (). However, this compound lacks such substituents, which may limit its antimicrobial efficacy .
Comparative Pharmacological Profiles: Antimicrobial Activity: 3-(4-Chlorophenyl)-6-iodoquinazolin-4(3H)-one (205) showed superior antimicrobial activity compared to 6-iodo-2-phenylquinazolin-4(3H)-one derivatives, likely due to the synergistic effect of the 4-chlorophenyl and thioether groups .
Structural Complexity and Synthesis :
- Derivatives with heterocyclic appendages (e.g., thiadiazole in ) require multi-step syntheses, whereas this compound can be synthesized via simpler routes, such as nucleophilic substitution or condensation reactions .
Biological Activity
3-Ethyl-6-iodoquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is classified as a quinazolinone derivative, characterized by its unique structure which includes an ethyl group at the 3-position and an iodine atom at the 6-position. This structural configuration is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound include anti-inflammatory, antimicrobial, and anticancer properties. These activities are primarily attributed to its ability to interact with various biological targets, affecting cellular processes.
1. Anti-inflammatory Activity
Research indicates that derivatives of quinazolinones, including this compound, exhibit significant anti-inflammatory effects. In a study involving carrageenan-induced paw edema in rats, several synthesized quinazolinone derivatives demonstrated potent anti-inflammatory activity. For instance, compounds derived from this class showed better gastrointestinal safety profiles compared to indomethacin, a standard anti-inflammatory drug .
| Compound | Maximum Inhibition (%) | Time to Effect (hours) |
|---|---|---|
| This compound | 75% | 1 |
| Indomethacin | 90% | 1 |
2. Antimicrobial Activity
The compound has shown promising results against various bacterial strains. For example, studies have reported that certain analogs of quinazolinones exhibit high activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 1 μg/mL for resistant strains like MRSA .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| S. aureus (ATCC 25923) | 3.90 |
| S. aureus (MRSA) | <1 |
| E. coli | 5.00 |
3. Anticancer Activity
Quinazolinone derivatives have been explored for their anticancer properties, particularly in breast cancer models. Molecular modeling studies indicate that these compounds can effectively target cancer cell lines, inhibiting proliferation and inducing apoptosis .
The mechanisms through which this compound exerts its biological effects involve:
- Enzyme Inhibition : The compound interacts with enzymes such as cyclooxygenase (COX), leading to reduced inflammatory mediators.
- Cell Signaling Modulation : It influences signaling pathways associated with inflammation and cancer progression.
- Membrane Stabilization : The compound has been shown to stabilize cell membranes, which may contribute to its protective effects against cellular damage.
Case Studies
A notable study involved the synthesis of various quinazolinone derivatives and their evaluation for anti-inflammatory activity using in vivo models. The results highlighted that modifications at specific positions on the quinazolinone ring significantly enhanced their pharmacological profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Ethyl-6-iodoquinazolin-4(3H)-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step procedures, starting with the formation of the quinazolinone core followed by iodination and alkylation. For example, 6-iodo-substituted quinazolinones are synthesized via nucleophilic substitution or cyclization reactions using iodine-containing reagents. Ethylation at the N3 position can be achieved using ethyl halides or via reductive alkylation under basic conditions. Optimization includes controlling temperature (reflux conditions), stoichiometry of reagents (e.g., sodium ethoxide as a base), and solvent polarity to minimize side reactions. Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms substituent positions and regioselectivity. For instance, the iodine atom’s deshielding effect on adjacent protons can be observed in aromatic regions .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1679 cm⁻¹) and C-I bonds (~500 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., [M+H]+ peaks) .
- X-ray Crystallography : Resolves crystal packing and bond angles, particularly useful for confirming iodine’s steric effects .
Advanced Research Questions
Q. How can computational methods be integrated with crystallographic data to resolve structural ambiguities in iodinated quinazolinones?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict molecular geometries and electronic properties, which are cross-validated against experimental X-ray data (e.g., bond lengths, torsion angles). Tools like SHELXL refine crystallographic models by adjusting thermal parameters and occupancy rates. Discrepancies between computational and experimental data (e.g., unexpected bond distortions) may indicate crystal packing effects or solvent interactions. Software suites like SIR97 automate phase determination for complex structures .
Q. What strategies are employed to analyze contradictory bioactivity data in derivatives of this compound across different pharmacological assays?
- Methodological Answer :
- Assay Validation : Ensure consistency in protocols (e.g., Ellman’s assay for anticholinesterase activity vs. Congo red aggregation for antiamyloid effects) .
- Dose-Response Curves : Compare IC50 values across assays to identify non-specific cytotoxicity.
- Statistical Analysis : Use ANOVA or machine learning to differentiate assay-specific noise from true biological activity. For example, discrepancies in antibacterial vs. antitumor activity may arise from cellular uptake efficiency or target specificity .
Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions, and what mechanistic insights guide catalyst selection?
- Methodological Answer : The iodine atom serves as a superior leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Its electronegativity stabilizes transition states, enabling efficient aryl-aryl bond formation. Catalyst systems (e.g., Pd(PPh3)4) and ligands (e.g., XPhos) are selected based on iodine’s compatibility with oxidative addition steps. Solvent polarity (DMF or toluene) and temperature (60–100°C) are optimized to prevent dehalogenation side reactions. Mechanistic studies using DFT reveal that steric hindrance from the ethyl group at N3 slows transmetallation but improves regioselectivity .
Q. What experimental approaches are used to evaluate the role of this compound in modulating amyloid aggregation kinetics?
- Methodological Answer :
- Thioflavin T Fluorescence : Monitors β-sheet formation in β-amyloid aggregates.
- Transmission Electron Microscopy (TEM) : Visualizes fibril morphology changes.
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to amyloid peptides.
- Control Experiments : Include Congo red displacement assays to confirm direct interaction with amyloid fibrils .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported antitumor activities of this compound derivatives?
- Methodological Answer :
- Structural Confirmation : Re-validate synthesized compounds using NMR and HRMS to rule out impurities.
- Cell Line Specificity : Test across multiple cancer lines (e.g., MCF-7 vs. HeLa) to identify tissue-selective effects.
- Mechanistic Studies : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., kinase inhibition). Contradictions may arise from off-target effects or variations in cell culture conditions .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
